N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Overview
Description
“N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine” is a nitrosamine compound. Nitrosamines are a class of chemicals that contain a nitroso group. They are often found in cured meats, beer, some cheeses, and other foods, and are also found in tobacco smoke . They are of interest due to their potential health effects .
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine” would likely include a nitroso group (N=O), an amine group (NH), a carboxyl group (COOH), and a hydroxyethyl group (CH2CH2OH). The exact structure would depend on how these groups are connected .Chemical Reactions Analysis
Nitrosamines can participate in a variety of chemical reactions. They can act as alkylating agents, meaning they can donate an alkyl group to another molecule . They can also undergo reduction reactions to form nitrosamides .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine” would depend on its exact molecular structure. Nitrosamines are generally stable compounds that are soluble in fat and alcohol .Scientific Research Applications
N-nitroso compounds like N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine can induce carcinogenesis through metabolic activation. This process involves converting inactive compounds into active ones, suggesting a potential for human carcinogenic effects (Druckrey, Preussmann, & Ivankovic, 1969).
DNA adducts and damage caused by N-nitrosocompounds, including N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine, can be studied using DNA-DNA crosslinks. This offers a sensitive method for evaluating the cytotoxicity of such compounds (Eisenbrand, Müller, Denkel, & Sterzel, 2004).
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine's carcinogenic effect is likely due to its formation in rat urine, accounting for about 6% of the administered compound. This suggests its significant role in the carcinogenic process (Airoldi, Bonfanti, Benfenati, Tavecchia, & Fanelli, 1983).
The metabolic fate of related N-nitrosamines in animals, like N,N-dibutylnitrosamine, demonstrates extensive metabolism leading to organ-specific carcinogenesis. This highlights the complex metabolic pathways involved in the carcinogenicity of such compounds (Suzuki & Okada, 1980).
In vitro studies show that the hydroxylation of certain nitrosamines can induce genetic damage, like mitotic crossing over in yeast, pointing towards their potential as indicators of genetic damage (Mayer, 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-hydroxyethyl(nitroso)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c7-2-1-6(5-10)3-4(8)9/h7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLVGMHDHVCTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230397 | |
Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |
CAS RN |
80556-89-4 | |
Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080556894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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